2-Methoxypentan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

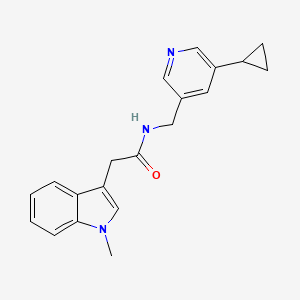

2-Methoxypentan-1-amine is a chemical compound with the molecular formula C6H15NO. It has a molecular weight of 117.19 . It is a liquid at room temperature . The compound is a derivative of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups .

Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties are not mentioned in the search results.Aplicaciones Científicas De Investigación

Synthesis of Medical Intermediates

The synthesis of 2-Methoxypentan-1-amine derivatives has been explored for the preparation of medical intermediates. For example, 2-methoxypentan-3-amine hydrochloride and related compounds have been synthesized from ethyl lactate and halogenated hydrocarbon through alkylation, Grignard reaction, reduction, amination, and salt-forming processes. These compounds are important for their potential applications in medicinal chemistry, showcasing a methodological advancement in the synthesis of complex amines (Zhang Ping-rong, 2009).

Advanced Synthesis Techniques

Recent advancements include the electrochemical decarboxylative α-methoxylation of α-amino acid derivatives, which offers a standardized method for synthesizing N-protected (1-methoxyalkyl)amines. This process utilizes commercially available electrochemical setups to achieve excellent yields, demonstrating an innovative approach to amine synthesis that could be easily adopted in various research laboratories (A. Walęcka-Kurczyk et al., 2022).

Dynamic Kinetic Resolution (DKR)

The dynamic kinetic resolution of primary amine substrates has been enhanced using 2-methoxyacetate as an acyl donor. This method employs high temperatures and specific catalysts to achieve complete conversion and high enantiomeric excesses, improving the efficiency and selectivity of amine synthesis (Martijn A. J. Veld et al., 2007).

Stereochemistry and Cyclization Studies

Investigations into the stereochemistry of cyclization reactions involving 2-methoxypentan derivatives have provided insights into the mechanisms of such transformations. These studies contribute to a deeper understanding of organic synthesis pathways and the influence of methoxyl groups on reaction outcomes (R. Novak et al., 2001).

Biocatalysis

Biocatalytic methods for the synthesis of short chiral alkyl amines and amino alcohols using amine dehydrogenases (AmDHs) have been developed. These methods offer an environmentally friendly and efficient alternative for producing small 2-aminoalkanes, highlighting the expanding role of biocatalysis in chemical synthesis (Laurine Ducrot et al., 2021).

Safety and Hazards

Mecanismo De Acción

Target of action

Amines often interact with proteins in the body, including enzymes and receptors. The specific targets of an amine depend on its structure and properties .

Mode of action

Amines can act as neurotransmitters, signaling molecules that transmit messages across nerve cells. They can bind to specific receptors on the surface of cells, triggering a response inside the cell .

Biochemical pathways

Amines are involved in numerous biochemical pathways. For example, they play a key role in the synthesis and degradation of amino acids, the building blocks of proteins .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of amines depend on their specific structures. Generally, amines can be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of action

The effects of amines at the molecular and cellular level can vary widely, depending on the specific amine and its targets. Effects can range from changes in cell signaling and metabolism to alterations in gene expression .

Action environment

The action, efficacy, and stability of amines can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .

Propiedades

IUPAC Name |

2-methoxypentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-3-4-6(5-7)8-2/h6H,3-5,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKWGVDPVJGCEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CN)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-ethyl 7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-((E)-styryl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2632441.png)

![3-(Benzenesulfonyl)-6-ethoxy-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B2632449.png)

![5-((2-fluorobenzyl)thio)-7-(2-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2632450.png)

![4-{6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B2632451.png)

![Tert-butyl (3aR,6aS)-4-oxo-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2632454.png)

![5-Bromo-2-{[1-(2-methoxyethyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2632457.png)

![4-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-6-methyl-1lambda4,4-thiazepan-1-one](/img/structure/B2632461.png)